molecular formula C12H9ClFNO B1328179 2-(3-Chloro-4-fluorophenoxy)aniline CAS No. 946714-38-1

2-(3-Chloro-4-fluorophenoxy)aniline

Cat. No.: B1328179
CAS No.: 946714-38-1
M. Wt: 237.66 g/mol
InChI Key: RRALWLOWECKQMC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline. The process can be summarized as follows:

    Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.

    Nucleophilic Substitution: The 3-chloro-4-fluoroaniline is then reacted with phenol in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonation: Sulfuric acid or oleum.

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

Major Products Formed

    Halogenation: Formation of halogenated derivatives.

    Sulfonation: Formation of sulfonated derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)aniline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-(3-Chloro-4-fluorophenoxy)aniline.

    4-Chloro-3-fluoroaniline: Another isomer with similar properties.

    2-(4-Chloro-3-fluorophenoxy)aniline: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its isomers .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRALWLOWECKQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277876
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-38-1
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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